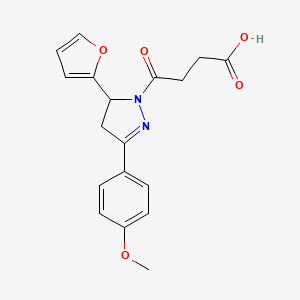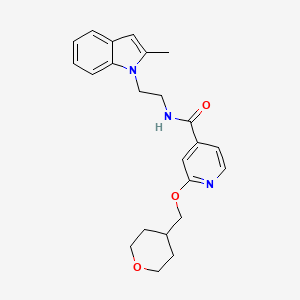
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
Isonicotinic acid and its derivatives serve as crucial intermediates in the synthesis of complex organic molecules. For instance, Zolfigol et al. (2013) reported a green and efficient method for preparing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, showcasing the versatility of isonicotinic acid derivatives in synthesizing heterocyclic compounds under environmentally friendly conditions (Zolfigol et al., 2013).
Biological and Pharmacological Studies
Compounds structurally related to isonicotinic acid have been evaluated for their biological activities. For example, studies on novel comenic acid derivatives containing isoxazole and isothiazole moieties revealed a synergistic effect in bioassays with antitumor drugs, suggesting the therapeutic potential of these derivatives in cancer treatment (Kletskov et al., 2018).
Drug Discovery and Development
The exploration of isonicotinic acid derivatives extends to drug discovery, where these compounds are evaluated for their antitumor, antibacterial, and antifungal activities. For instance, Ojha et al. (2008) synthesized and tested isonicotinoyl-3-methyl-4-(4-substituted phenyl)-3a,4-dihydropyrazolo[3,4-c]pyrazoles and their derivatives for various biological activities, demonstrating the broad potential of isonicotinic acid derivatives in developing new therapeutic agents (Ojha et al., 2008).
Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific structures and the presence of functional groups. Generally, they are well absorbed and distributed in the body, metabolized by various enzymes, and excreted in urine and feces .
Environmental Factors
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability, efficacy, and action of indole derivatives .
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-14-19-4-2-3-5-21(19)26(17)11-10-25-23(27)20-6-9-24-22(15-20)29-16-18-7-12-28-13-8-18/h2-6,9,14-15,18H,7-8,10-13,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKKKLQGTRGERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=NC=C3)OCC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)
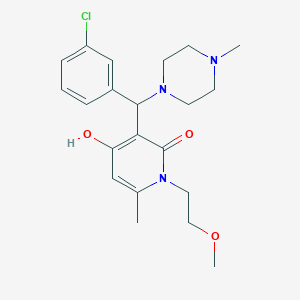
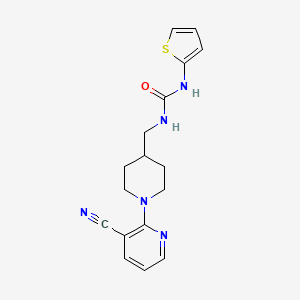
![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
amine](/img/structure/B2959635.png)

![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2959638.png)
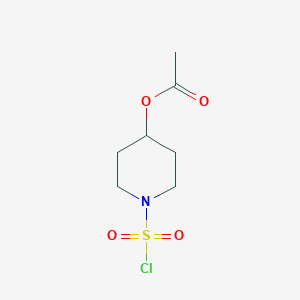

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide](/img/structure/B2959641.png)
